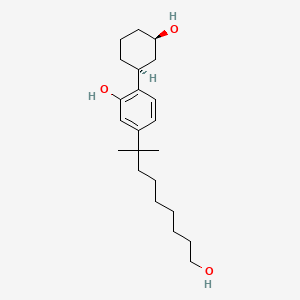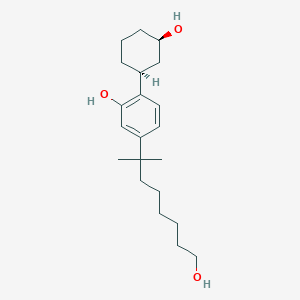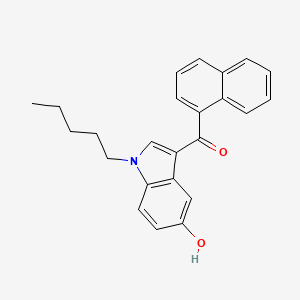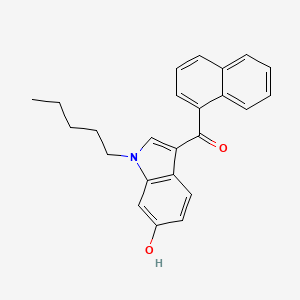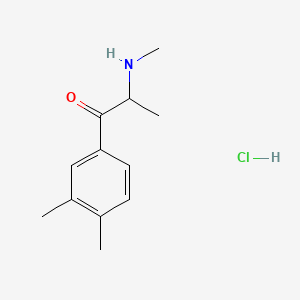
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylmethcathinone (hydrochloride) is a synthetic stimulant drug that belongs to the class of substituted cathinones. It is structurally related to mephedrone and other cathinones, which are known for their psychoactive properties. This compound has been used as a designer drug and has been detected in various products sold as bath salts and plant food .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylmethcathinone (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethylbenzaldehyde.
Formation of Intermediate: The benzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Ketone Formation: The amine is then reacted with a ketone, such as acetone, to form the final product, 3,4-Dimethylmethcathinone.
Hydrochloride Formation: The free base of 3,4-Dimethylmethcathinone is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3,4-Dimethylmethcathinone (hydrochloride) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylmethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Dimethylmethcathinone (hydrochloride) has several scientific research applications:
Forensic Chemistry: Used as a reference standard in forensic analysis to identify and quantify the presence of the compound in biological samples.
Toxicology: Studied for its toxicological effects and potential health risks associated with its use.
Pharmacology: Investigated for its pharmacological properties, including its effects on neurotransmitter systems.
Analytical Chemistry: Used in the development of analytical methods for the detection and quantification of synthetic cathinones in various matrices.
Mechanism of Action
3,4-Dimethylmethcathinone (hydrochloride) exerts its effects by acting as a monoamine transporter substrate. It potently inhibits the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound displays high affinity for 5-HT2 and adrenergic receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Mephedrone: Structurally similar and shares similar stimulant properties.
4-Methylmethcathinone (4-MMC): Another substituted cathinone with similar psychoactive effects.
Methcathinone: A simpler cathinone derivative with stimulant properties.
Uniqueness
3,4-Dimethylmethcathinone (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and potency. The presence of two methyl groups at the 3 and 4 positions of the phenyl ring distinguishes it from other cathinones and contributes to its distinct effects on neurotransmitter systems .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDQRBKOHSIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342931 |
Source


|
| Record name | 3,4-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081772-06-6 |
Source


|
| Record name | 3,4-Dimethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
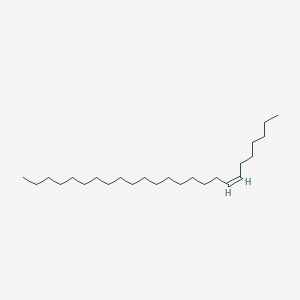
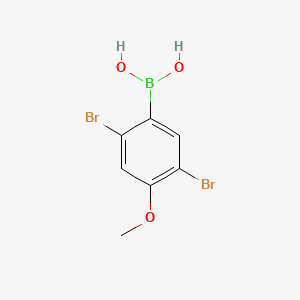
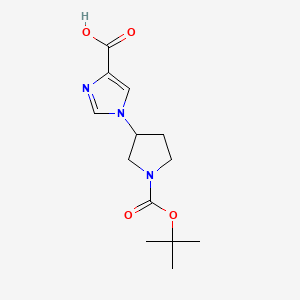

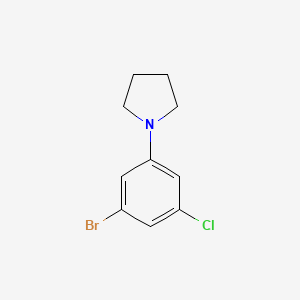
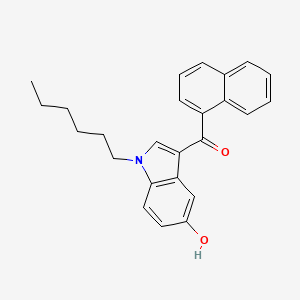
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone](/img/structure/B594047.png)
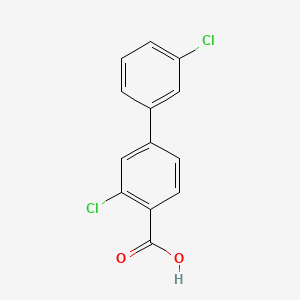
![1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone](/img/structure/B594052.png)
